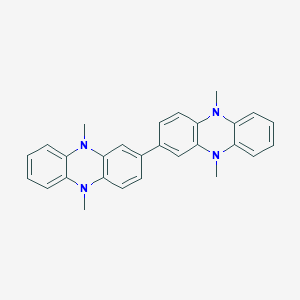
5,5',10,10'-Tetramethyl-5,5',10,10'-tetrahydro-2,2'-biphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is an organic compound that belongs to the class of biphenazines. This compound is characterized by its unique structure, which includes two phenazine rings connected by a single bond, with four methyl groups attached to the nitrogen atoms. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminotoluene with 2,3-dimethylquinoxaline in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution, such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved include the activation of apoptosis and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: A parent compound with similar structural features but lacking the methyl groups.
Quinoxaline: Another related compound with a similar nitrogen-containing ring structure.
Acridine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is unique due to its specific methylation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
342903-97-3 |
|---|---|
Formule moléculaire |
C28H26N4 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(5,10-dimethylphenazin-2-yl)-5,10-dimethylphenazine |
InChI |
InChI=1S/C28H26N4/c1-29-21-9-5-7-11-23(21)31(3)27-17-19(13-15-25(27)29)20-14-16-26-28(18-20)32(4)24-12-8-6-10-22(24)30(26)2/h5-18H,1-4H3 |
Clé InChI |
YBRFHXMSDYIQOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C5N4C)C)N(C6=CC=CC=C61)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
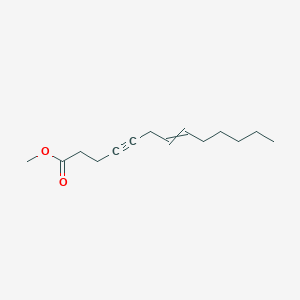
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
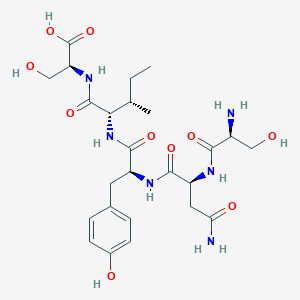

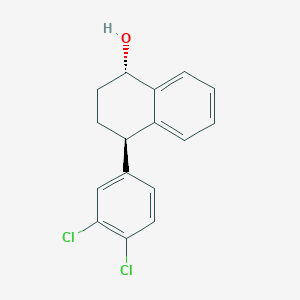
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
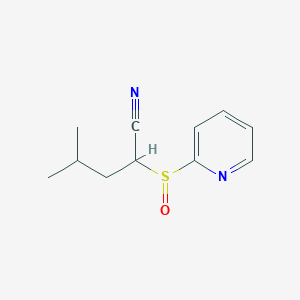


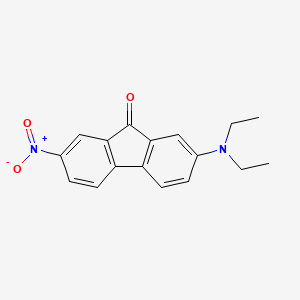
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
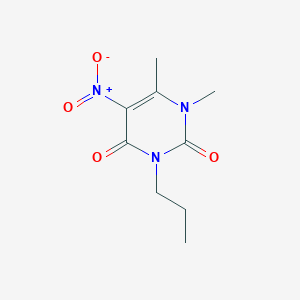
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
